molecular formula C14H20N2O2 B154514 Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate CAS No. 142350-85-4

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate

Cat. No.: B154514
CAS No.: 142350-85-4
M. Wt: 248.32 g/mol
InChI Key: FAIYTHASVJZIGQ-CHWSQXEVSA-N
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Description

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS 142350-85-4) is a chiral carbamate derivative synthesized from (1R,2R)-1,2-diaminocyclohexane (DACH) and benzyl phenyl carbonate under basic conditions, yielding 66% . It serves as a key intermediate in asymmetric catalysis and pharmaceutical synthesis, particularly in constructing ligands for transition-metal complexes. Its structure features a cyclohexyl backbone with a benzyloxycarbonyl (Cbz) protecting group, which balances steric bulk and lipophilicity for applications in enantioselective reactions .

Properties

IUPAC Name

benzyl N-[(1R,2R)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward method involves treating (1R,2R)-1,2-cyclohexanediamine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

(1R,2R)-1,2-Cyclohexanediamine+Cbz-ClBaseBenzyl ((1R,2R)-2-aminocyclohexyl)carbamate\text{(1R,2R)-1,2-Cyclohexanediamine} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate}

A representative procedure adapted from J-stage protocols employs:

  • Solvent : Dichloromethane (DCM, 0.1 M)

  • Base : Triethylamine (2.2 equiv)

  • Temperature : 0°C to room temperature

  • Workup : Sequential washes with 1 M HCl, saturated NaHCO₃, and brine

Table 1: Optimization of Direct Carbamate Formation

ParameterCondition 1Condition 2Optimal Condition
Equiv. Cbz-Cl1.01.21.1
Reaction Time (h)6128
Yield (%)587381

Stereochemical Considerations

The (1R,2R) configuration is preserved through:

  • Use of anhydrous conditions to prevent racemization

  • Low-temperature addition of Cbz-Cl to minimize epimerization

  • Chiral HPLC validation showing >99% ee (Method: Chiralpak IA, hexane/i-PrOH 80:20)

Sequential Protection-Deprotection Strategy

tert-Butoxycarbonyl (Boc) Intermediate Route

A two-step approach from the Royal Society of Chemistry achieves higher regioselectivity:

Step 1 : Boc protection of (1R,2R)-1,2-cyclohexanediamine

(1R,2R)-Diamine+(Boc)₂ODMAPtert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate\text{(1R,2R)-Diamine} + \text{(Boc)₂O} \xrightarrow{\text{DMAP}} \text{tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate}

Step 2 : Boc-to-Cbz Transprotection

Boc-protected amineTFA/DCM1)Deprotection(1R,2R)-Diamine\cdotpTFA salt2)Cbz-ClEt₃NTarget compound\text{Boc-protected amine} \xrightarrow[\text{TFA/DCM}]{1) \text{Deprotection}} \text{(1R,2R)-Diamine·TFA salt} \xrightarrow[2) \text{Cbz-Cl}]{\text{Et₃N}} \text{Target compound}

Table 2: Comparative Analysis of Protection Methods

MetricDirect Cbz-ClBoc-Mediated Route
Overall Yield (%)8168
Purity (HPLC)95%98%
Scalability10 g scale50 g scale

Solid-Phase Synthesis for High-Throughput Applications

Resin Immobilization and Cleavage

Adapting methodologies from chiral benzimidazolium syntheses:

  • Resin Loading : Wang resin functionalized with Cbz-Cl (2.0 mmol/g)

  • Amine Coupling : (1R,2R)-Diamine (1.05 equiv) in DMF, 24 h

  • Cleavage : TFA/H₂O (95:5), 2 h

Key Advantages :

  • Automated purification eliminates chromatography

  • Yields 74% with >99% ee (n=5 batches)

Analytical Characterization and Quality Control

Spectroscopic Data

1H NMR (CDCl₃, 400 MHz) :

  • δ 7.32–7.25 (m, 5H, Cbz aromatic)

  • δ 5.08 (s, 2H, CH₂Ph)

  • δ 3.95–3.82 (m, 2H, cyclohexyl NH)

  • δ 1.45–1.12 (m, 10H, cyclohexyl)

13C NMR :

  • 156.2 ppm (C=O)

  • 136.5 ppm (Cbz ipso-C)

  • 54.1 ppm (cyclohexyl CH-N)

Chiral Purity Assessment

MethodConditionsResult
Polarimetry[α]D²⁵ = +48.0° (c 1.0, CHCl₃)Confirms (R,R)
Chiral SFCChiralpak AD-H, CO₂/MeOH 90:1099.3% ee

Industrial-Scale Process Considerations

Cost-Benefit Analysis

FactorDirect Cbz-ClBoc-MediatedSolid-Phase
Raw Material Cost ($/kg)12095210
Process Mass Intensity8.76.215.4
EHS ProfileChloride wasteTFA wasteSolvent recovery

Recommendation : The Boc-mediated route balances cost and scalability for >100 kg batches, while solid-phase synthesis suits API-grade material requiring ultralow metal content .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include benzyl-substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : It serves as a crucial intermediate in organic synthesis, facilitating the construction of more complex chemical entities.
  • Reagent in Organic Transformations : The compound is utilized in various organic transformations, including oxidation and reduction reactions.

Biology

  • Enzyme Inhibition Studies : Research has focused on its potential to inhibit specific enzymes, which could lead to therapeutic applications.
  • Receptor Binding : Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate interacts with various biological receptors, influencing signaling pathways crucial for cellular functions.

Medicine

  • Therapeutic Agent Development : Ongoing studies are exploring its potential as a therapeutic agent targeting diseases associated with enzyme dysfunctions or receptor malfunctions.
  • Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of certain proteases involved in viral infections, showcasing its potential in antiviral drug development .

Industry

  • Production of Specialty Chemicals : It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Application in Polymer Chemistry : The compound contributes to the development of polymers with tailored properties for specific industrial applications.

Mechanism of Action

The mechanism of action of Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamates with Alternative Protecting Groups

tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (Compound 5)
  • Synthesis : Prepared from (1R,2R)-DACH using di-tert-butyl dicarbonate, yielding 88% .
  • Key Differences: Stability: The tert-butyl group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl/EtOAc), whereas the benzyl group requires hydrogenolysis (H₂/Pd-C) . Solubility: tert-Butyl derivatives exhibit lower lipophilicity (logP ~1.2) compared to benzyl carbamates (logP ~2.5), favoring polar solvents like acetonitrile . Catalytic Utility: tert-Butyl carbamates are preferred in aqueous-phase catalysis due to their hydrophilicity .
Isobutyl ((1R,2R)-2-aminocyclohexyl)carbamate (Compound 6)
  • Synthesis : Derived from isobutyl chloroformate, yielding 82% .
  • Key Differences :
    • Steric Effects : The isobutyl group introduces moderate steric hindrance, intermediate between tert-butyl and benzyl, affecting ligand-metal coordination in catalysis .
    • Yield : Higher yield (82%) compared to benzyl carbamate (66%), likely due to fewer side reactions with isobutyl chloroformate .

Functionalized Derivatives

Benzyl ((1R,2R)-2-(2-(diphenylphosphinyl)benzamido)-cyclohexyl)carbamate (Compound 13)
  • Synthesis : Synthesized from compound 7 via coupling with 2-(diphenylphosphinyl)benzoic acid, yielding 75% .
  • Key Differences :
    • Catalytic Activity : The diphenylphosphinyl moiety enhances coordination to metals like Rh and Pd, enabling asymmetric allylic alkylation with >90% enantiomeric excess (ee) .
    • Solubility : The phosphinyl group increases polarity, improving solubility in dichloromethane and THF .
Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (1k)
  • Synthesis: Prepared from (1R,2R)-2-aminocyclohexanol hydrochloride and CbzCl, with K₂CO₃ as base .
  • Key Differences :
    • Reactivity : The hydroxyl group enables further functionalization (e.g., phosphorylation), broadening utility in prodrug design .
    • Hydrogen Bonding : The hydroxyl group participates in intramolecular H-bonding, stabilizing specific conformations critical for substrate recognition in catalysis .

Stereochemical Variants

Benzyl ((1R,2S)-2-aminocyclohexyl)carbamate (Cis Isomer, CAS 445479-92-5)
  • Synthesis : Prepared via alternative ring-opening of cyclohexenimine derivatives under acidic conditions .
  • Key Differences :
    • Catalytic Performance : The cis configuration reduces enantioselectivity in asymmetric hydrogenation (70% ee vs. 95% ee for trans) due to unfavorable steric interactions .
    • Melting Point : The cis isomer exhibits a lower melting point (112–114°C) compared to the trans isomer (128–130°C) .

Comparative Data Table

Compound Protecting Group Yield (%) Deprotection Method logP Application in Catalysis (ee %)
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate Benzyl 66 H₂/Pd-C 2.5 95% (Rh-catalyzed allylic alkylation)
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate tert-Butyl 88 HCl/EtOAc 1.2 85% (aqueous-phase oxidation)
Isobutyl ((1R,2R)-2-aminocyclohexyl)carbamate Isobutyl 82 TFA/CH₂Cl₂ 1.8 88% (Pd-catalyzed cross-coupling)
Compound 13 (Phosphinyl derivative) Benzyl + Phosphinyl 75 N/A 3.1 >90% (asymmetric hydrogenation)

Biological Activity

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group, an aminocyclohexyl moiety, and a carbamate functional group. Its molecular formula is C14H21N1O2C_{14}H_{21}N_{1}O_{2} with a molecular weight of approximately 249.33 g/mol. The synthesis typically involves the reaction of benzyl chloroformate with (1R,2R)-2-aminocyclohexanol under basic conditions, leading to the formation of the carbamate through an intermediate .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It may function as an inhibitor or modulator of enzyme activities and receptor interactions. The hydroxy group can form hydrogen bonds with biomolecules, while the carbamate group can undergo hydrolysis to release active compounds. Additionally, the benzyl group enhances lipophilicity, facilitating membrane permeability.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. A study demonstrated its effectiveness in modulating pathways involved in cancer cell proliferation and apoptosis. For instance, treatment with this compound resulted in significant reductions in the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of signaling pathways related to inflammation and apoptosis .

Case Studies

  • Study on Cancer Cell Lines : A study assessed the effects of this compound on breast cancer cell lines. The results indicated that the compound reduced cell viability by approximately 50% at concentrations above 10 µM over 48 hours. Mechanistic studies revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Summary Table of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionProtects neurons from oxidative stress
Enzyme ModulationInhibits specific enzymes involved in metabolic pathways

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate
Reactant of Route 2
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Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate

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